molecular formula C13H18NO7P B7949219 Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate

Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate

Cat. No.: B7949219
M. Wt: 331.26 g/mol
InChI Key: GSYSFVSGPABNNL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is an organic compound with the molecular formula C13H18NO7P. It is a derivative of ethanoate, featuring a benzyloxycarbonyl group and a dimethoxyphosphoryl group. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate typically involves the reaction of benzyloxycarbonyl-protected amino acids with dimethoxyphosphoryl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the dimethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-[(benzyloxy)carbonyl]aminoethanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a protecting group and a phosphorylating agent makes it valuable in various research applications .

Properties

IUPAC Name

methyl (2S)-2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYSFVSGPABNNL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008227
Record name Methyl {[(benzyloxy)(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88568-95-0
Record name Methyl {[(benzyloxy)(hydroxy)methylidene]amino}(dimethoxyphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.